molecular formula C28H24N2O6 B557387 Fmoc-Phe-OSu CAS No. 101214-43-1

Fmoc-Phe-OSu

Cat. No. B557387
M. Wt: 484,51 g/mole
InChI Key: VLXHZQQUTCVLGU-DEOSSOPVSA-N
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Description

Fmoc-Phe-OSu, also known as Fmoc N-hydroxysuccinimide ester or 9-Fluorenylmethyl N-succinimidyl carbonate, is a reagent used in organic synthesis . It is most efficient for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Synthesis Analysis

Fmoc-Phe-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc-OSu synthesized by this method has high solubility in dioxane solvent .


Molecular Structure Analysis

The Fmoc-Phe-OSu molecule contains a total of 64 bond(s). There are 40 non-H bond(s), 22 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

While peptide synthesis is generally easy and reliable, the chemical nature of some amino acids as well as the many steps and chemical compounds involved can render the synthesis of some peptide sequences difficult . Longer peptide chains are susceptible to incomplete deprotection and coupling reactions .

Scientific Research Applications

  • Peptide Sequencing and Combinatorial Libraries : Fmoc-Phe-OSu is used in peptide sequencing through partial Edman degradation and mass spectrometry. This method aids in the rapid sequence determination of peptides selected from combinatorial libraries, improving the reliability of sequence assignment (Thakkar, Wavreille, & Pei, 2006).

  • Protection of Amino Groups : It serves as a reagent for the Fmoc-protection of amino groups, particularly useful in the preparation of polymer-supported reagents (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).

  • Hydrogelation and Nanotube Formation : Fmoc-Phe derivatives, including those modified by Fmoc-Phe-OSu, are capable of self-assembling into hydrogel networks and even forming nanotube structures under certain conditions. These properties are significant for potential biological applications (Rajbhandary, Raymond, & Nilsson, 2017).

  • Electroaddressing in Molecular Electronics and Biosensing : Fmoc-Phe-OSu has been used in the electroaddressing of self-assembling amino-acid conjugates, relevant in molecular electronics, biosensing, and nanobiotechnology (Liu, Kim, Ulijn, Bentley, & Payne, 2011).

  • Sensor Applications : It's utilized in the development of sensors, such as for the ultra-sensitive detection of pollutants in agriculture (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).

  • Study of Self-Assembly and Hydrogelation : The influence of side-chain modification on the self-assembly and hydrogelation of Fmoc-Phe derivatives has been extensively researched, providing insights into the design of small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

  • Enzymatic Synthesis of Peptidic Hydrogels : Fmoc-Phe-OSu is involved in the enzymatic synthesis of self-assembling peptidic hydrogels, which are significant in biomedical applications (Chronopoulou, Lorenzoni, Masci, Dentini, Togna, Togna, Bordi, & Palocci, 2010).

Safety And Hazards

When handling Fmoc-Phe-OSu, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As discrete structural derivatives of natural peptides can be synthesized, α,α-disubstituted α-amino acids (ααAAs) can offer a distinctive opportunity to modulate the morphology of supramolecular nanostructures . This could open up new avenues for the use of Fmoc-Phe-OSu in the synthesis of various biofunctional materials .

Relevant Papers During the Fmoc-protection of H–α-Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc–β-Ala–OH was formed during the reaction . The impurity Fmoc–β-Ala-OH was found in a variety of reactions in which Fmoc–OSu was applied, either in the reaction mixture or as a contamination of the crude product .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXHZQQUTCVLGU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473928
Record name Fmoc-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-OSu

CAS RN

101214-43-1
Record name Fmoc-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GM Dubowchik, RA Firestone, L Padilla… - Bioconjugate …, 2002 - ACS Publications
… A stirred suspension of Lys(MMT) 56 (4.686 g, 11.20 mmol) and NaHCO 3 (941.0 mg, 1 equiv) in water (100 mL) and DME (50 mL) was treated with a solution of Fmoc-Phe-OSu 57 (…
Number of citations: 603 pubs.acs.org
MA Juliano, E Del Nery, L Juliano… - The Journal of …, 1999 - Wiley Online Library
We synthesized short chromogenic peptidyl–Arg–p‐nitroanilides containing either (Galβ)Ser or (Glcα,β)Tyr at P 2 or P 3 sites as well as O‐acetylated sugar moieties and studied their …
Number of citations: 6 onlinelibrary.wiley.com
GM Dubowchik, S Radia - Tetrahedron letters, 1997 - Elsevier
Cathepsin B-sensitive maleimidocaproyl-Phe-Lys linker compounds containing acid-sensitive anticancer drugs doxorubicin, mitomycin C and paclitaxel (taxol ® ) attached through a self…
Number of citations: 36 www.sciencedirect.com
C PATTARONI, P LUCIETTO… - … Journal of Peptide …, 1990 - Wiley Online Library
… The tetrapeptide derivative I113 (2 g, 2.7 mmol) was reacted in DMF (20mL) at room temperature with Fmoc-Phe-OSu (1.45 g, 3 mmol) for 12 h. Then diethyl ether was added and the …
Number of citations: 20 onlinelibrary.wiley.com
SC Owen - 2010 - search.proquest.com
Cryptofluorescent cobalamin bioconjugates were designed, synthesized, and evaluated for the potential to delineate tumor margins during surgical procedures, and therefore facilitate …
Number of citations: 2 search.proquest.com
A DAL CORSO - 2015 - air.unimi.it
Peptides and peptidomimetics bearing the Arg-Gly-Asp peptide sequence have been demonstrated to bind with high affinity to αvβ3 Integrin, a heterodimeric transmembrane receptor …
Number of citations: 4 air.unimi.it
ТД ГОРДОН - 2004 - elibrary.ru
… , Fmoc-D-Trp-OSu и Fmoc-Phe-OSu аналогичным образом, как в описанном выше цикле … Fmoc-Phe-OSu. Масс-спектр 894,4 МН+. Пример 11 цикло[Phe-D-Trp-Lys-Tyr(Bzl)-Phe?…
Number of citations: 0 elibrary.ru
Ф ХАДВИГЕР, Т ХОФФМАНН, К ЯН-ХОФМАНН… - 2016 - elibrary.ru
… Имеющийся в продаже L-Fmoc-Phe-OSu (0,969 г, 2,00 ммоль, Экв.: 1,00) суспендировали в смеси 1,2-диметоксиэтана и воды 1:1 (об./об.) (17 мл) и обрабатывали L-…
Number of citations: 2 elibrary.ru
C Wagner
Number of citations: 0

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